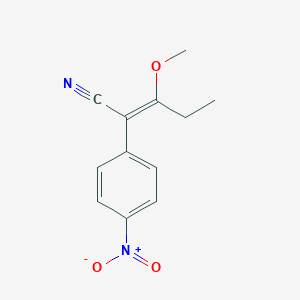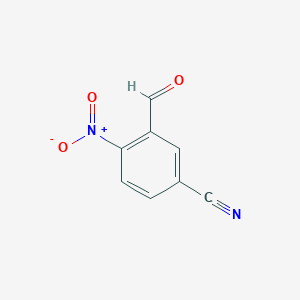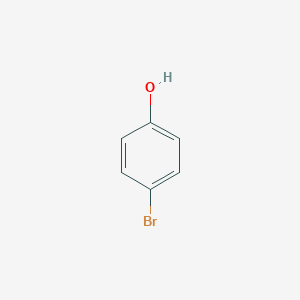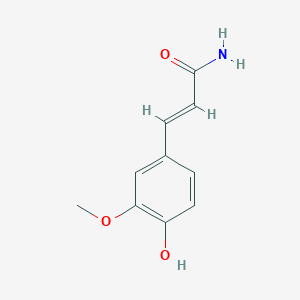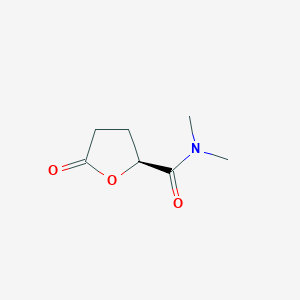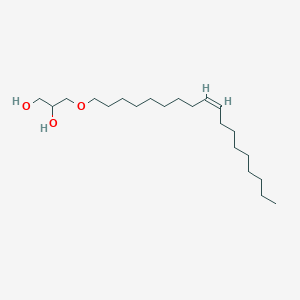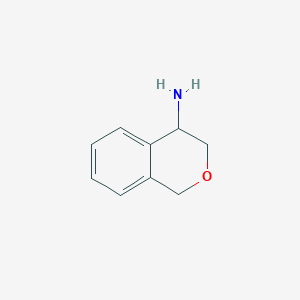
Indol-d6
Übersicht
Beschreibung
“2,3,4,5,6,7-Hexadeuterio-1H-indole”, commonly referred to as D6-indole, is an isotopically labeled indole compound. It has a molecular formula of C8H7N and a molecular weight of 123.18 g/mol .
Molecular Structure Analysis
The molecular structure of “2,3,4,5,6,7-Hexadeuterio-1H-indole” consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure . The average mass is 123.185 Da and the monoisotopic mass is 123.095512 Da .Wissenschaftliche Forschungsanwendungen
Metallkatalysierte Funktionalisierung
Indol-d6 spielt eine entscheidende Rolle bei der metallkatalysierten Funktionalisierung von Indolen. Dieser Prozess ist von zentraler Bedeutung in der organischen Synthese und der Arzneimittelforschung, wobei this compound aufgrund seiner deuterierten Natur zur Untersuchung von Reaktionsmechanismen verwendet werden kann . Die schweren Isotope in this compound ermöglichen detaillierte mechanistische Einblicke, insbesondere in die Übergangsmetall-katalysierte C-H-Funktionalisierung an klassischen C2/C3-Positionen und entfernten C4/C7-Positionen .
Mehrkomponentenreaktionen
In Mehrkomponentenreaktionen wird this compound zur Synthese verschiedener heterocyclischer Verbindungen verwendet. Seine deuterierte Form ist besonders wertvoll für die Rückverfolgung von Reaktionswegen und das Verständnis der Kinetik komplexer Reaktionen . Forscher nutzen this compound, um polycyclische Strukturen zu entwerfen, indem sie mehrere fusionierte heterocyclische Gerüste einbauen, mit dem Ziel, neue Heterocyclen mit signifikanter chemischer und biomedizinischer Relevanz zu erreichen .
Biotechnologische Anwendungen
This compound ist ein wichtiges Werkzeug in der biotechnologischen Forschung, insbesondere bei der Untersuchung der biologischen Aktivität von Indol-Verbindungen. Es unterstützt die Untersuchung der Rolle von Indol bei der Induktion von entzündungshemmenden Zytokinen und der Reduzierung von pro-inflammatorischen Reaktionen . Das deuterierte Indol kann als Tracer verwendet werden, um das metabolische Schicksal von Indol-basierten Arzneimitteln in biologischen Systemen zu verfolgen .
Landwirtschaftliche Forschung
In der Landwirtschaft wird this compound verwendet, um die Auswirkungen von Indol-Verbindungen auf das Verhalten und die Entwicklung von Schädlingen zu untersuchen. So kann es beispielsweise helfen, die Wirksamkeit von Indol-basierten Pestiziden zu bestimmen, indem man deren Aufnahme und Metabolismus in Schädlingen verfolgt . Diese Forschung kann zur Entwicklung effektiverer und umweltfreundlicherer Schädlingsbekämpfungsmethoden führen .
Wirkmechanismus
Target of Action
Indole and its derivatives are known to interact with a wide range of targets due to their versatile pharmacological properties . They exhibit antiviral, antitumor, analgesic, and other therapeutic activities . .
Mode of Action
It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding . This suggests that Indole-d6 may also interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are involved in various biochemical pathways. They are produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can be transformed and degraded by various bacterial strains . The functional genes for indole aerobic degradation have been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo . .
Pharmacokinetics
Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .
Result of Action
Indole derivatives are known to have diverse biological activities, including cytotoxic, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities . They can influence cell growth, cellular signaling, cell division, cellular metabolism, and programmed cell death .
Zukünftige Richtungen
The future directions for research on “2,3,4,5,6,7-Hexadeuterio-1H-indole” and other indole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of new indole-based drugs and the investigation of their mechanisms of action are also potential areas of future research .
Biochemische Analyse
Biochemical Properties
Indole-d6, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous biochemical reactions, particularly those related to the metabolism of tryptophan . Indole-d6 can be converted into various halogenated and oxygenated derivatives through biocatalytic processes .
Cellular Effects
Indole-d6 influences cell function in several ways. It has been found to exhibit cytotoxic activity against various human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indole-d6 exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, influencing their activity . It can also inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Indole-d6 can change over time in laboratory settings. While specific data on Indole-d6 is limited, indole derivatives are known to exhibit long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Indole-d6 is involved in various metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Subcellular Localization
Enzymes involved in the biosynthesis of indole alkaloids, which include Indole-d6, have been found to localize in various subcellular compartments .
Eigenschaften
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





